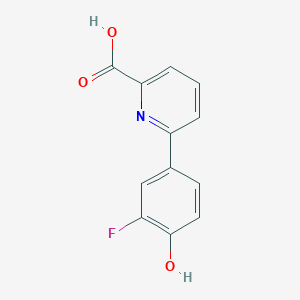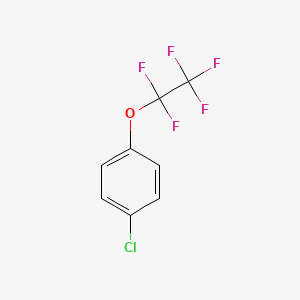
N-(3-tert-Butylsalicylidene)-propynylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-Butylsalicylidene)-propynylamine is a chemical compound that belongs to the class of salicylidene derivatives. These compounds are known for their diverse applications in various fields, including catalysis, material science, and pharmaceuticals. The unique structure of this compound, which includes a tert-butyl group and a propynylamine moiety, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butylsalicylidene)-propynylamine typically involves the condensation of 3-tert-butylsalicylaldehyde with propynylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-tert-Butylsalicylidene)-propynylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
N-(3-tert-Butylsalicylidene)-propynylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal chelation is beneficial.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-tert-Butylsalicylidene)-propynylamine involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal ions present.
類似化合物との比較
Similar Compounds
N-(3-tert-Butylsalicylidene)-anilinato: Similar in structure but with an aniline moiety instead of propynylamine.
N-(3-tert-Butylsalicylidene)-cycloheptylamine: Contains a cycloheptylamine group, offering different steric and electronic properties.
N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato: Features a pentafluoroaniline group, which significantly alters its reactivity and applications.
Uniqueness
N-(3-tert-Butylsalicylidene)-propynylamine is unique due to the presence of the propynylamine moiety, which imparts distinct reactivity and potential for forming diverse chemical products. Its ability to participate in a wide range of chemical reactions and form stable metal complexes makes it a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
2-tert-butyl-6-(prop-2-ynyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h1,6-8,10,16H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJSESYJWTSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)



![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)








